4,6-Dichloro-2-(2-phenylethenyl)pyrimidine
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Overview
Description
4,6-Dichloro-2-(2-phenylethenyl)pyrimidine is a chemical compound with the molecular formula C12H8Cl2N2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(2-phenylethenyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with styrene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4,6-dichloropyrimidine reacts with phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(2-phenylethenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups at positions 4 and 6.
Oxidation and Reduction Reactions: Products include oxides and reduced derivatives of the original compound.
Scientific Research Applications
4,6-Dichloro-2-(2-phenylethenyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(2-phenylethenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Dichloro-2-(2-phenylethenyl)pyrimidine.
2-Phenylethenylpyrimidine: Lacks the chlorine substituents at positions 4 and 6, resulting in different chemical properties.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the phenylethenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H8Cl2N2 |
---|---|
Molecular Weight |
251.11 g/mol |
IUPAC Name |
4,6-dichloro-2-(2-phenylethenyl)pyrimidine |
InChI |
InChI=1S/C12H8Cl2N2/c13-10-8-11(14)16-12(15-10)7-6-9-4-2-1-3-5-9/h1-8H |
InChI Key |
UPWCSGSRXYDRKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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